molecular formula C32H33ClN2O B611916 Z-160 hydrochloride CAS No. 41332-36-9

Z-160 hydrochloride

Cat. No.: B611916
CAS No.: 41332-36-9
M. Wt: 497.079
InChI Key: ZUKCTHFFBLZBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Z-160 hydrochloride involves the construction of its complex molecular structure through a series of chemical reactions. The synthetic routes typically include the formation of the piperazine ring and the attachment of various functional groups to achieve the desired pharmacological properties. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Z-160 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Z-160 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Z-160 hydrochloride exerts its effects by inhibiting the alpha-2/delta-1 subunit of voltage-dependent calcium channels. This inhibition reduces calcium influx into neurons, which in turn decreases the release of neurotransmitters involved in pain signaling. The molecular targets and pathways involved include the modulation of calcium channel activity and the subsequent reduction in neuronal excitability .

Comparison with Similar Compounds

Z-160 hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include other N-type calcium channel blockers such as gabapentin and pregabalin. Compared to these compounds, this compound has a higher selectivity for N-type calcium channels, which may result in fewer side effects and improved efficacy in treating chronic pain .

Properties

CAS No.

41332-36-9

Molecular Formula

C32H33ClN2O

Molecular Weight

497.079

IUPAC Name

1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride

InChI

InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H

InChI Key

ZUKCTHFFBLZBGR-UHFFFAOYSA-N

SMILES

Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-160 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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